Fluoroiodoacetic acid

pKa acid dissociation constant haloacetic acids

Fluoroiodoacetic acid (CAS 471-45-4; 2-fluoro-2-iodoacetic acid; molecular formula C₂H₂FIO₂; molecular weight 203.94 g/mol) is a halogenated acetic acid derivative bearing both fluorine and iodine substituents at the alpha-carbon. This compound is a chiral, functionalized carboxylic acid with a predicted pKa of 1.97 ± 0.41 and an experimentally determined melting point of 79.5°C.

Molecular Formula C2H2FIO2
Molecular Weight 203.94 g/mol
CAS No. 471-45-4
Cat. No. B1333742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroiodoacetic acid
CAS471-45-4
Molecular FormulaC2H2FIO2
Molecular Weight203.94 g/mol
Structural Identifiers
SMILESC(C(=O)O)(F)I
InChIInChI=1S/C2H2FIO2/c3-1(4)2(5)6/h1H,(H,5,6)
InChIKeySJXIKOHXQZCHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoroiodoacetic Acid (CAS 471-45-4): Procurement-Grade Overview of a Chiral Haloacetic Acid Building Block


Fluoroiodoacetic acid (CAS 471-45-4; 2-fluoro-2-iodoacetic acid; molecular formula C₂H₂FIO₂; molecular weight 203.94 g/mol) is a halogenated acetic acid derivative bearing both fluorine and iodine substituents at the alpha-carbon . This compound is a chiral, functionalized carboxylic acid with a predicted pKa of 1.97 ± 0.41 and an experimentally determined melting point of 79.5°C . It is commercially available at typical purities of 95–97% and is classified as corrosive (GHS Hazard Statement H314: causes severe skin burns and eye damage) . Its distinctive structural feature—the simultaneous presence of a robust C–F bond and a labile C–I bond on the same carbon center—enables orthogonal reactivity profiles that are not achievable with mono-halogenated acetic acid analogs .

Why Fluoroiodoacetic Acid Cannot Be Replaced by Mono-Haloacetic Acids or Mono-Fluoroacetates in Specialized Workflows


Generic substitution of fluoroiodoacetic acid with mono-halogenated acetic acid analogs (e.g., fluoroacetic acid, iodoacetic acid, chloroacetic acid, or bromoacetic acid) fails on at least three quantitative grounds: (i) acidity—the predicted pKa of fluoroiodoacetic acid (1.97) is substantially lower than that of iodoacetic acid (pKa 3.12), meaning its ionization state and hydrogen-bonding properties in aqueous and biological media differ by over an order of magnitude in dissociation constant [1]; (ii) bond reactivity—the C–I bond in fluoroiodoacetic acid is selectively cleavable under conditions that leave the C–F bond intact, a property absent in iodoacetic acid (no C–F bond) and in fluoroacetic acid (no C–I bond), precluding the orthogonal functionalization strategies that define this compound's synthetic utility ; and (iii) chirality—the alpha-carbon is a stereogenic center resolvable to ≥96% enantiomeric excess via ephedrine resolution, enabling asymmetric synthesis applications that achiral mono-haloacetic acids cannot support [2]. These factors make simple in-class interchange scientifically invalid for any workflow relying on differential halogen reactivity, specific acid strength, or enantioselective transformations.

Quantitative Differentiation Evidence: Fluoroiodoacetic Acid vs. Closest Structural Analogs


Acidity (pKa) Comparison: Fluoroiodoacetic Acid vs. Mono-Haloacetic Acids

Fluoroiodoacetic acid exhibits a predicted pKa of 1.97 ± 0.41, which places it as a substantially stronger acid than any of the mono-halogenated acetic acid analogs: iodoacetic acid (pKa 3.12), bromoacetic acid (pKa 2.86–2.90), chloroacetic acid (pKa 2.86), and fluoroacetic acid (pKa 2.59–2.66) [1]. The predicted pKa value of fluoroiodoacetic acid is lower by approximately 0.6–1.15 log units compared to the mono-haloacetic series, corresponding to a 4- to 14-fold greater acid dissociation constant (Ka) . This enhanced acidity arises from the combined electron-withdrawing effects of both fluorine and iodine substituents on the alpha-carbon, an effect not present in any single-halogen analog.

pKa acid dissociation constant haloacetic acids ionization state reactivity prediction

Acute Toxicity (LD50) in Rats: Monofluoroacetate vs. Monoiodoacetate vs. Monochloroacetate – Class-Level Context for Fluoroiodoacetic Acid

A comparative acute toxicity study in rats reported 24-hour LD50 values for monofluoroacetate (MFA) of 5 mg/kg, monoiodoacetate (MIA) of 60 mg/kg, and monochloroacetate (MCA) of 108 mg/kg [1]. The LD50 of MFA is 12-fold lower (more toxic) than MIA and 22-fold lower than MCA, demonstrating that fluorine substitution alone imparts dramatically higher acute lethality compared to iodine or chlorine substitution. Fluoroiodoacetic acid, which incorporates both fluorine and iodine on the alpha-carbon, presents a unique toxicological profile that cannot be inferred by interpolation from the mono-halogenated series. No direct LD50 value for fluoroiodoacetic acid was identified in the peer-reviewed literature, and its toxicity cannot be assumed equivalent to any single-halogen comparator.

acute toxicity LD50 haloacetate safety risk assessment

Enantiomeric Resolution: Fluoroiodoacetic Acid Achieves ≥96% ee via Ephedrine Resolution

Myers et al. (2001) demonstrated that racemic fluoroiodoacetic acid can be resolved with ephedrine to provide either enantiomeric form of the electrophile in ≥96% enantiomeric excess (ee) [1]. This resolution exploits the compound's chirality at the alpha-carbon (C-2), which arises from the presence of four different substituents (F, I, COOH, H). The resolved (S)-fluoroiodoacetic acid was employed as a stable and storable chiral fluorinated electrophile in enolate alkylation reactions that proceeded in a highly stereospecific manner, ultimately enabling a seven-step synthesis of the most potent HIV-1 protease inhibitor in the series (syn,syn-4; Ki = 2.0 nM) with an 87% average yield per step and a preparative scale exceeding 1 gram [1]. In contrast, mono-haloacetic acids such as iodoacetic acid, fluoroacetic acid, chloroacetic acid, and bromoacetic acid are achiral (the alpha-carbon bears two hydrogen atoms) and cannot be resolved into enantiomers, fundamentally precluding their use in asymmetric synthesis applications where chirality transfer from the electrophile is required.

enantiomeric excess chiral resolution asymmetric synthesis organofluorine chemistry HIV protease inhibitors

C–I vs. C–F Bond Orthogonal Reactivity: Selective Iodide Displacement with Fluorine Retention

The carbon–iodine bond in fluoroiodoacetic acid (and its ester derivatives) is significantly weaker than the carbon–fluorine bond, enabling selective C–I cleavage and subsequent functionalization while the C–F bond remains intact . This differential bond reactivity has been harnessed in iron-mediated addition reactions of fluoroiodoacetates to various electron-rich alkenes in dry THF at 70–80°C, yielding 1:1 adducts in good yields with broad functional group tolerance (trimethylsilyl, alkoxy, acetoxy, hydroxy, ester) [1]. Subsequent reduction of the adducts with Zn–AcOH in ethanol or Zn–NiCl₂·6H₂O in moist THF was accomplished in a convenient one-flask procedure. Treatment with electron-deficient alkenes using an Fe–CrCl₃·6H₂O–bpy bimetal redox system in ethanol at 70–80°C produced iodine-free 1:1 adducts in moderate to good yields—a transformation that proceeds via a single-electron-transfer mechanism [1]. By comparison, fluoroacetic acid lacks a C–I bond entirely and cannot engage in iodide-selective displacement chemistry, while iodoacetic acid lacks the C–F bond needed to retain a fluorine tag in the final product.

C–I bond cleavage C–F bond stability orthogonal reactivity nucleophilic substitution fluoro-functionalized ester synthesis

HIV-1 Protease Inhibitor Potency: Downstream Product of (S)-Fluoroiodoacetic Acid Achieves Ki = 2.0 nM

In the landmark Myers et al. (2001) study, optically active (S)-fluoroiodoacetic acid served as the key chiral electrophile for constructing a series of monofluorinated HIV-1 protease inhibitors—analogs of the clinical drug indinavir [1]. The optimized synthetic route to the most potent inhibitor (syn,syn-4) proceeded in seven steps with an 87% average yield per step and delivered the compound on a >1-gram scale. This inhibitor exhibited a Ki of 2.0 nM against HIV-1 protease in vitro [1]. As a point of pharmacological context, the clinical drug indinavir (Crixivan®) has a reported Ki of approximately 0.36–0.5 nM against HIV-1 protease [2]. While the monofluorinated analog is less potent than indinavir, the critical procurement-relevant point is that the monofluoro hydroxyethylene dipeptide isostere core—and thus the 2.0 nM Ki value—is structurally contingent on the fluorine atom introduced via fluoroiodoacetic acid. Any attempt to replace fluoroiodoacetic acid with iodoacetic acid would produce a non-fluorinated isostere with fundamentally different conformational properties (the C–F bond serves as a conformational tool affecting the dipeptide isostere geometry) and uncharacterized, likely inferior, potency [3].

HIV protease inhibition Ki monofluoro hydroxyethylene dipeptide isostere indinavir analog structure-activity relationship

Dual-Halogen Electrophilic Reactivity: Fluoroiodoacetic Acid vs. Fluoroacetic Acid in Enolate Alkylation

Myers et al. (2001) directly compared two synthetic routes to monofluorinated HIV protease inhibitors: a first-generation route using a lithium enolate derived from pseudoephedrine α-fluoroacetamide (which lacks iodine) and a second-generation route using optically active fluoroiodoacetic acid as the electrophile [1]. The first-generation route—based on conjugate addition to a nitroalkene—was described as 'a modestly diastereoselective transformation,' implying diastereomeric ratios that were not high enough for practical use [1]. In contrast, the second-generation route employing (S)-fluoroiodoacetic acid as the electrophile in combination with a chiral amide enolate proceeded in a 'highly stereospecific manner,' and when coupled with substrate-controlled syn- or anti-selective reductions of α-fluoro ketones (diastereomeric ratios of 12:1 to 84:1), efficient and stereoselective routes to all four targeted diastereomeric inhibitors were achieved [1]. The iodine atom in fluoroiodoacetic acid serves as the leaving group in the enolate alkylation step, a role that fluoroacetic acid (which lacks iodine) cannot fulfill without prior activation.

enolate alkylation electrophile stereospecificity chiral amide enolate asymmetric synthesis

High-Value Application Scenarios for Fluoroiodoacetic Acid (CAS 471-45-4) Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Organofluorine Drug Candidates and Building Blocks

Fluoroiodoacetic acid is the procurement choice for medicinal chemistry programs requiring a chiral fluorinated electrophile with validated ≥96% enantiomeric excess after ephedrine resolution [1]. As demonstrated by Myers et al., (S)-fluoroiodoacetic acid enables highly stereospecific enolate alkylation reactions that are inaccessible with achiral mono-haloacetic acids (iodoacetic acid, fluoroacetic acid, chloroacetic acid, bromoacetic acid). The iodine atom serves as a competent leaving group while the C–F bond is retained in the product, allowing construction of monofluorinated chiral centers with downstream diastereomeric ratios reaching 84:1 in subsequent ketone reductions [1]. This application is specifically relevant to the synthesis of monofluoro hydroxyethylene dipeptide isosteres and related protease inhibitor scaffolds.

Orthogonal C–I/C–F Functionalization for α-Fluoro-Functionalized Ester Synthesis

For synthetic chemistry groups constructing α-fluoro-functionalized esters, fluoroiodoacetic acid (or its ester derivatives) enables a unique 'react-at-iodine, retain-fluorine' strategy [1]. Iron-mediated addition of fluoroiodoacetates to electron-rich alkenes in dry THF at 70–80°C yields 1:1 adducts with broad functional group tolerance (trimethylsilyl, alkoxy, acetoxy, hydroxy, ester), while treatment with electron-deficient alkenes under Fe–CrCl₃·6H₂O–bpy bimetal redox conditions produces iodine-free adducts [1]. Subsequent one-flask Zn-mediated reduction provides the final α-fluoro esters. No mono-halogenated acetic acid analog can replicate this orthogonal reaction sequence, as fluoroacetic acid lacks the C–I bond and iodoacetic acid lacks the C–F bond. This scenario is most relevant where the fluorine atom must be retained through multiple synthetic transformations.

pKa-Dependent Analytical and Biochemical Workflows Requiring Defined Acid Strength

The predicted pKa of fluoroiodoacetic acid (1.97 ± 0.41) is substantially lower than that of iodoacetic acid (pKa 3.12), bromoacetic acid (pKa 2.86–2.90), chloroacetic acid (pKa 2.86), and fluoroacetic acid (pKa 2.59–2.66) [1]. This 0.6–1.15 pKa unit difference corresponds to a 4- to 14-fold greater acid dissociation constant, which directly impacts ionization state at physiological and near-physiological pH, buffer system design, chromatographic retention behavior, and reactivity in pH-sensitive transformations. For proteomics researchers currently using iodoacetic acid for cysteine alkylation, substituting fluoroiodoacetic acid would yield a chemically distinct alkylation reagent with different electrophilicity and ionization properties—functionally relevant if differential cysteine reactivity or mass-tagging applications are desired.

Safety-Differentiated Haloacetic Acid Procurement for Biological Laboratories

Comparative toxicology data indicate that monofluoroacetate (LD50 = 5 mg/kg in rats) is 12-fold more acutely toxic than monoiodoacetate (LD50 = 60 mg/kg) and 22-fold more toxic than monochloroacetate (LD50 = 108 mg/kg) [1]. Fluoroiodoacetic acid combines both fluorine and iodine substituents and is classified as corrosive (H314: causes severe skin burns and eye damage) by vendor safety data sheets . The dual-halogen structure precludes any assumption that its toxicity approximates that of iodoacetic acid, which is commonly handled in proteomics laboratories. Procurement decisions must therefore incorporate enhanced handling protocols—including glovebox use as recommended by certain vendors [2]—that go beyond standard iodoacetic acid safety measures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoroiodoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.